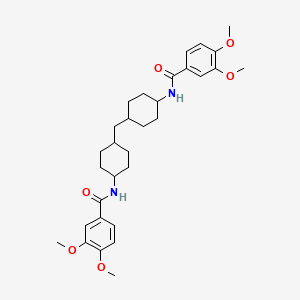![molecular formula C15H12ClN3O3S B5112940 2-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B5112940.png)
2-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "CNCA" and is synthesized through a specific method that involves the reaction of various chemicals.
Mécanisme D'action
The mechanism of action of CNCA involves its ability to inhibit the activity of certain enzymes, such as matrix metalloproteinases, which are involved in the growth and spread of cancer cells. It also acts as an anti-inflammatory agent by inhibiting the production of certain cytokines that play a role in inflammation.
Biochemical and Physiological Effects:
CNCA has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit certain enzymes that play a role in diseases such as Alzheimer's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CNCA in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. However, one limitation is that it has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on CNCA. One direction is to conduct further preclinical studies to better understand its mechanisms of action and potential applications in the treatment of cancer and other diseases. Another direction is to investigate its safety and efficacy in clinical trials to determine its potential as a therapeutic agent. Additionally, further research could explore the development of novel derivatives of CNCA to enhance its anti-tumor effects and reduce potential side effects.
Méthodes De Synthèse
The synthesis of CNCA involves the reaction of 4-chlorobenzoic acid, 4-nitroaniline, and thionyl chloride in the presence of acetic anhydride. The reaction takes place in a solvent, such as dichloromethane, and is carried out under specific conditions of temperature and pressure. The resulting product is purified through various techniques, such as recrystallization, to obtain pure CNCA.
Applications De Recherche Scientifique
CNCA has potential applications in the field of medicine due to its ability to inhibit the growth of cancer cells. It has been studied for its anti-tumor effects and has shown promising results in preclinical studies. Additionally, it has been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit certain enzymes that play a role in diseases such as Alzheimer's.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-nitrophenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-11-3-1-10(2-4-11)9-14(20)18-15(23)17-12-5-7-13(8-6-12)19(21)22/h1-8H,9H2,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWUWGNDQITBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[(4-nitrophenyl)carbamothioyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5112857.png)

![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)

![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5112883.png)
![N-(3-cyclopentylpropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5112887.png)

![2,6-di-tert-butyl-4-[5,6-dimethoxy-2-(3-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5112923.png)
![N-[3-(aminocarbonyl)phenyl]-2-propoxybenzamide](/img/structure/B5112931.png)


![4-chloro-N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5112945.png)
![N-[2-(2-benzylphenoxy)ethyl]nicotinamide](/img/structure/B5112949.png)